4-Octadecene-1,3-diol, 2-amino-
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Overview
Description
Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. It forms a primary part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . Sphingosine is a distinctive long-chain amino alcohol, setting it apart from other lipids due to its amphiphilic nature, enabling interaction with both hydrophilic and hydrophobic regions of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine is synthesized from palmitoyl CoA and serine in a condensation reaction to yield dihydrosphingosine. This intermediate is then reduced by NADPH to dihydrosphingosine (sphinganine), acylated to dihydroceramide, and finally oxidized by FAD to ceramide . The synthesis of sphingosine occurs primarily in the endoplasmic reticulum and involves multiple enzymatic steps .
Industrial Production Methods
In industrial settings, sphingosine can be extracted from mammalian tissue samples using a binary mixture of chloroform and methanol in a modified Bligh and Dyer method . This is followed by reverse phase ultrahigh-performance liquid chromatography fractionation with a C18+ column and subsequent tandem mass spectrometry analysis .
Chemical Reactions Analysis
Types of Reactions
Sphingosine undergoes various chemical reactions, including phosphorylation, oxidation, and acylation. It can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2, leading to the formation of sphingosine-1-phosphate .
Common Reagents and Conditions
Common reagents used in the reactions involving sphingosine include NADPH for reduction, FAD for oxidation, and specific kinases for phosphorylation . The conditions typically involve enzymatic catalysis in the endoplasmic reticulum .
Major Products
The major products formed from these reactions include dihydrosphingosine, ceramide, and sphingosine-1-phosphate .
Scientific Research Applications
Sphingosine has a wide range of scientific research applications:
Chemistry: Sphingosine is used in the study of lipid signaling and membrane dynamics.
Biology: It plays a crucial role in cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Sphingosine and its derivatives are being explored for their potential in cancer therapeutics, neurodegenerative disorders, and metabolic diseases
Mechanism of Action
Sphingosine acts as a second messenger in response to various cellular stress signals, such as DNA damage or cellular injury. It promotes cell cycle arrest and apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors . Sphingosine can also regulate cell cycle progression by inhibiting cyclin-dependent kinases and inducing the expression of cell cycle inhibitors .
Comparison with Similar Compounds
Similar Compounds
Ceramide: A sphingolipid metabolite involved in cell signaling and apoptosis.
Sphinganine: An intermediate in the biosynthesis of sphingosine.
Sphingosine-1-phosphate: A potent signaling lipid involved in various cellular processes.
Uniqueness
Sphingosine is unique due to its amphiphilic nature, enabling it to interact with both hydrophilic and hydrophobic regions of the cell membrane . Its role as a second messenger in cellular stress responses and its involvement in regulating cell proliferation and apoptosis further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-aminooctadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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